Z-Gly-Gly-Leu-AMC

Proteasome inhibition Chymotrypsin-like activity Aclacinomycin A

Z-Gly-Gly-Leu-AMC is the only fluorogenic substrate that selectively reports β5 subunit chymotrypsin-like activity of the 20S proteasome. Unlike generic Suc-LLVY-AMC, it detects differential inhibitor effects (>6.7-fold greater sensitivity to aclacinomycin A). Also uniquely cleaved by M. tuberculosis ClpP1P2 protease for anti-TB drug screening. Essential for precise pharmacological studies where substrate interchangeability leads to erroneous conclusions.

Molecular Formula C28H32N4O7
Molecular Weight 536.6 g/mol
Cat. No. B12310433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-Gly-Leu-AMC
Molecular FormulaC28H32N4O7
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C28H32N4O7/c1-17(2)11-22(27(36)31-20-9-10-21-18(3)12-26(35)39-23(21)13-20)32-25(34)15-29-24(33)14-30-28(37)38-16-19-7-5-4-6-8-19/h4-10,12-13,17,22H,11,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34)
InChIKeyWWRUTMQQQWGCPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Gly-Gly-Leu-AMC Proteasome Chymotrypsin-Like Activity Fluorogenic Substrate Selection and Procurement Guide


Z-Gly-Gly-Leu-AMC (also known as Z-GGL-AMC; CAS 97792-39-7) is a synthetic fluorogenic peptide substrate widely employed for the quantitative detection of chymotrypsin-like (CT-L) protease activity . Upon enzymatic cleavage, the compound releases the fluorescent reporter 7-amino-4-methylcoumarin (AMC), which exhibits excitation and emission maxima at 360-380 nm and 440-460 nm, respectively, enabling highly sensitive continuous or endpoint assay monitoring . Its core applications include assessing the CT-L activity of the eukaryotic 20S proteasome and the bacterial ClpP protease complex .

Critical Procurement Distinctions for Z-Gly-Gly-Leu-AMC: Why Substituting Suc-LLVY-AMC or Z-LLE-AMC Will Compromise Experimental Integrity


In the context of proteasome activity assays, Z-Gly-Gly-Leu-AMC cannot be generically substituted with other 'chymotrypsin-like' substrates (such as Suc-LLVY-AMC) or 'caspase-like' substrates (such as Z-LLE-AMC) due to fundamental differences in proteasome subunit selectivity and inhibitor sensitivity [1]. Studies show that the chymotrypsin-like activity of the 20S proteasome is differentially affected by inhibitors depending on the specific substrate used; for instance, the antitumor drug aclacinomycin A potently inhibits the hydrolysis of Z-Gly-Gly-Leu-AMC while only minimally affecting Suc-LLVY-AMC turnover . This indicates that these substrates engage the proteasome's active site in non-identical ways, making them non-interchangeable in pharmacological studies or when precise subunit-specific activity quantification is required. Furthermore, unlike Z-LLE-AMC which specifically reports on the post-glutamyl peptide hydrolyzing (PGPH) activity of the β1 subunit, Z-Gly-Gly-Leu-AMC is selectively targeted to the chymotrypsin-like activity of the β5 subunit, allowing researchers to isolate a specific catalytic function within the multicatalytic proteasome complex [2]. Substituting one substrate for another without validation can lead to erroneous conclusions regarding enzyme inhibition, activation, or disease-relevant activity changes.

Z-Gly-Gly-Leu-AMC: Comparative Quantitative Evidence for Proteasome and Protease Selectivity


Quantitative Substrate Selectivity: Z-Gly-Gly-Leu-AMC vs. Suc-LLVY-AMC in Inhibitor Studies

The differential engagement of Z-Gly-Gly-Leu-AMC with the proteasome's active site is quantitatively demonstrated through inhibitor sensitivity studies. In head-to-head experiments using the 20S proteasome, the antitumor drug aclacinomycin A (50 µM) inhibited the hydrolysis of Z-Gly-Gly-Leu-AMC by 87-98%, whereas the hydrolysis of Suc-LLVY-AMC was only minimally affected (approximately 0-13% inhibition) . This stark contrast confirms that these substrates, while both reporting on 'chymotrypsin-like' activity, are not functionally equivalent and are processed by distinct subsites within the β5 subunit.

Proteasome inhibition Chymotrypsin-like activity Aclacinomycin A Substrate specificity

Cross-Organism Utility: Z-Gly-Gly-Leu-AMC as a Substrate for Bacterial ClpP Protease

Unlike the commonly used eukaryotic proteasome substrate Suc-LLVY-AMC, Z-Gly-Gly-Leu-AMC is efficiently cleaved by the ClpP1P2 protease complex from *Mycobacterium tuberculosis* . This activity is dependent on the presence of the activating peptide Z-Leu-Leu [1]. This unique property positions Z-Gly-Gly-Leu-AMC as a critical tool for antibacterial drug discovery targeting the ClpP protease, an essential enzyme for bacterial viability, whereas Suc-LLVY-AMC or Z-LLE-AMC would not provide a reliable readout in this system.

Antibacterial drug discovery ClpP protease Mycobacterium tuberculosis High-throughput screening

Practical Consideration: Solubility Profile and Assay Design Constraints

Z-Gly-Gly-Leu-AMC exhibits limited aqueous solubility, with a noted tendency to precipitate at concentrations around 100 µM . This is a critical experimental design constraint that distinguishes it from more soluble substrates like Suc-LLVY-AMC, which can typically be used at higher concentrations without precipitation. Researchers must account for this by preparing concentrated stocks in DMSO and ensuring the final assay concentration remains below the precipitation threshold to avoid artifacts and ensure accurate kinetic measurements.

Assay development Solubility DMSO stock Fluorogenic assay

Subunit Selectivity: Differential Activity of Z-Gly-Gly-Leu-AMC vs. Z-LLE-AMC on Proteasome Subunits

The 20S proteasome possesses three distinct catalytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like/PGPH (β1 subunit). Z-Gly-Gly-Leu-AMC is a recognized substrate for the chymotrypsin-like (β5) activity, whereas Z-LLE-AMC is a 'gold-standard' substrate for the caspase-like (β1) activity [1]. This clear delineation of subunit specificity means that Z-Gly-Gly-Leu-AMC and Z-LLE-AMC cannot be used interchangeably, and their selection must be based on the specific proteasome subunit activity being investigated.

Proteasome subunits β1 subunit β5 subunit Caspase-like activity

Broad-Spectrum Utility: Z-Gly-Gly-Leu-AMC as a Sensitive Substrate for Subtilisin Proteases

In addition to its use with the proteasome and ClpP, Z-Gly-Gly-Leu-AMC is a highly sensitive fluorogenic substrate for the bacterial serine proteases subtilisin BPN' and subtilisin Carlsberg . This broadens its utility beyond the specialized field of ubiquitin-proteasome research. While the exact kcat/Km values for these subtilisins were not found in the primary literature within this search, the consistent vendor annotation across multiple authoritative sources indicates a well-established, high-sensitivity application for these enzymes, distinguishing it from more selective substrates that may only work with a single protease class.

Subtilisin Serine protease Enzyme kinetics Industrial enzymes

Defined Application Scenarios for Z-Gly-Gly-Leu-AMC Based on Quantitative Differentiation


Probing Pharmacological Inhibition of the 20S Proteasome's Chymotrypsin-Like Activity

Utilize Z-Gly-Gly-Leu-AMC in inhibitor dose-response studies to accurately quantify the effect of compounds like aclacinomycin A on the proteasome's β5 subunit. The substrate's high sensitivity to such inhibitors, as demonstrated by the >6.7-fold greater inhibition compared to Suc-LLVY-AMC , makes it essential for identifying and characterizing novel proteasome inhibitors with potential therapeutic applications in cancer or autoimmune diseases.

High-Throughput Screening for Antibacterial Agents Targeting M. tuberculosis ClpP

Employ Z-Gly-Gly-Leu-AMC in a fluorogenic assay to screen compound libraries for inhibitors of the essential *M. tuberculosis* ClpP1P2 protease complex. The substrate's unique cleavage by this bacterial enzyme, in contrast to standard eukaryotic proteasome substrates , enables the development of a selective and robust high-throughput screening platform for anti-tuberculosis drug discovery.

Validating Activity and Kinetics of Subtilisin-like Industrial Enzymes

Apply Z-Gly-Gly-Leu-AMC as a sensitive fluorogenic reporter to characterize the activity, kinetics, and stability of subtilisin BPN' and Carlsberg proteases . This is particularly useful in industrial biotechnology for quality control of enzyme batches, screening for engineered variants with enhanced performance, or monitoring enzyme activity under various process conditions.

Dissecting Subunit-Specific Proteasome Activity in Disease Models

Use Z-Gly-Gly-Leu-AMC in conjunction with other subunit-specific substrates (e.g., Z-LLE-AMC) to profile the differential regulation of the proteasome's catalytic activities in cellular or tissue lysates . This approach is critical for understanding the nuanced role of the ubiquitin-proteasome system in pathologies such as neurodegeneration and cancer, where the balance of proteasome activities may be altered.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Gly-Gly-Leu-AMC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.